molecular formula C15H11N3O3 B1436891 3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid CAS No. 499988-27-1

3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid

Cat. No. B1436891
M. Wt: 281.27 g/mol
InChI Key: OBUPNUAZTRWTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid” consists of a quinazoline core, which is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The molecular weight of this compound is 281.27 g/mol.


Chemical Reactions Analysis

Quinazoline derivatives, including “3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid”, can undergo various chemical reactions . The properties of the pyrimidine ring in the quinazoline core are affected by the presence of the fused benzene ring .

Scientific Research Applications

Application in Diabetes Treatment

  • Summary of Application : Quinazolinone derivatives have been synthesized and evaluated as α-glucosidase inhibitors, which are used in the treatment of diabetes .
  • Methods of Application : Different quinazolinone derivatives were designed and synthesized for this purpose. The synthesized derivatives were then evaluated against α-glucosidase in vitro .
  • Results or Outcomes : Among the synthesized derivatives, compound 7b showed the highest α-glucosidase inhibition with an IC50 of 14.4 µM, which was ∼53 times stronger than that of acarbose .

Application in Antibacterial Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising antimicrobial properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their antimicrobial properties .
  • Results or Outcomes : Several research groups have reported the promising antimicrobial properties of various quinazolinone derivatives .

Application in Antitubercular Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising antitubercular properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their antitubercular properties .
  • Results or Outcomes : Several research groups have reported the promising antitubercular properties of various quinazolinone derivatives .

Application in Antihypertensive Treatment

  • Summary of Application : Quinazolinone derivatives have been used in the treatment of hypertension .
  • Methods of Application : Different quinazolinone derivatives were designed and synthesized for this purpose. The synthesized derivatives were then evaluated for their antihypertensive properties .
  • Results or Outcomes : Among the synthesized derivatives, some showed promising antihypertensive properties .

Application in Anticancer Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising anticancer properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their anticancer properties .
  • Results or Outcomes : Several research groups have reported the promising anticancer properties of various quinazolinone derivatives .

Application in Anti-HIV Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising anti-HIV properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their anti-HIV properties .
  • Results or Outcomes : Several research groups have reported the promising anti-HIV properties of various quinazolinone derivatives .

Application in Antioxidant Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising antioxidant properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their antioxidant properties .
  • Results or Outcomes : Several research groups have reported the promising antioxidant properties of various quinazolinone derivatives .

Application in Anti-Inflammatory Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising anti-inflammatory properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their anti-inflammatory properties .
  • Results or Outcomes : Several research groups have reported the promising anti-inflammatory properties of various quinazolinone derivatives .

Application in Antipsychotic Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising antipsychotic properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their antipsychotic properties .
  • Results or Outcomes : Several research groups have reported the promising antipsychotic properties of various quinazolinone derivatives .

Application in Antimalarial Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising antimalarial properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their antimalarial properties .
  • Results or Outcomes : Several research groups have reported the promising antimalarial properties of various quinazolinone derivatives .

Application in Anticonvulsant Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising anticonvulsant properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their anticonvulsant properties .
  • Results or Outcomes : Several research groups have reported the promising anticonvulsant properties of various quinazolinone derivatives .

Application in Anti-Parkinsonism Treatment

  • Summary of Application : Quinazolinone derivatives have shown promising anti-Parkinsonism properties .
  • Methods of Application : Various quinazolinone derivatives have been synthesized and investigated for their anti-Parkinsonism properties .
  • Results or Outcomes : Several research groups have reported the promising anti-Parkinsonism properties of various quinazolinone derivatives .

properties

IUPAC Name

3-[(4-oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8,11H,(H,20,21)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUPNUAZTRWTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(=NC(=NC3=CC=CC(=C3)C(=O)O)NC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
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3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
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3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
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3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
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3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid

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